molecular formula C12H8BrFN2O B5604241 5-bromo-N-(2-fluorophenyl)nicotinamide

5-bromo-N-(2-fluorophenyl)nicotinamide

Cat. No. B5604241
M. Wt: 295.11 g/mol
InChI Key: KTRLDGOGQYWWKI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Bromo-N-(2-fluorophenyl)nicotinamide involves several key steps. Starting with 5-Bromo-nicotinic acid, the initial reactant is chlorinated with SOCl2 to prepare 5-Bromo-nicotinate. This intermediate is then reacted with ammonium aqueous at low temperatures to yield 5-Bromo-nicotinamide. Finally, the target compound can be obtained through oxidation using POCl3 at elevated temperatures. This method offers a total yield of more than 48%, demonstrating a feasible approach for synthesizing 5-Bromo-nicotinamides with high efficiency (Chen Qi-fan, 2010).

Molecular Structure Analysis

This compound molecules exhibit planar structures, which are crucial for their biological activity. These structures are stabilized by intermolecular hydrogen bonding, forming a robust supramolecular architecture. Such configurations are essential for the compound's interaction with biological targets and its overall reactivity (J. Halaška et al., 2016).

Chemical Reactions and Properties

Nicotinamide derivatives, including this compound, participate in various chemical reactions. They are known for their ability to form co-crystals and engage in supramolecular hydrogen bonding, which significantly influences their chemical properties and potential applications in the development of pharmaceuticals (T. Heinen et al., 2021).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystalline structure, are influenced by its molecular arrangement and the presence of halogen atoms. These properties are critical for the compound's application in various domains, including its solubility in organic solvents and water, which affects its formulation and delivery in potential agricultural or pharmaceutical products.

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity with other chemical entities and its stability under different conditions, are determined by its functional groups and overall molecular structure. Its bromo and fluoro substituents play a significant role in its reactivity, influencing its potential as a herbicidal, pesticidal, and fungicidal agent, as well as its application in creating anti-tumor drugs through co-crystal formation with other pharmaceutical agents (Zhuyan Zhang et al., 2020).

properties

IUPAC Name

5-bromo-N-(2-fluorophenyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrFN2O/c13-9-5-8(6-15-7-9)12(17)16-11-4-2-1-3-10(11)14/h1-7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTRLDGOGQYWWKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC(=CN=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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